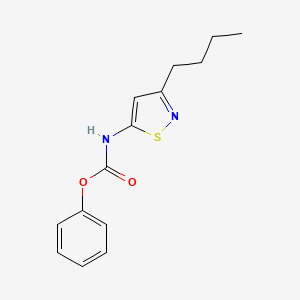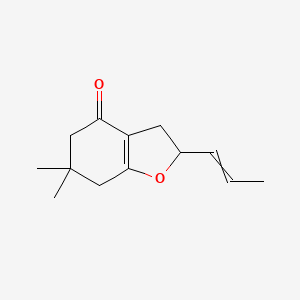
6,6-Dimethyl-2-(prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-2-(prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This particular compound features a benzofuran core with a prop-1-en-1-yl group and two methyl groups at the 6th position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-(prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Prop-1-en-1-yl Group: This step often involves the use of alkenyl halides in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the prop-1-en-1-yl group, using reagents such as halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkenyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
6,6-Dimethyl-2-(prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-2-(prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in biological processes.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-2-(prop-1-en-1-yl)-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one: shares similarities with other benzofuran derivatives such as:
Uniqueness
- The presence of both the prop-1-en-1-yl group and the two methyl groups at the 6th position makes this compound unique in terms of its chemical reactivity and biological activity.
Properties
CAS No. |
92898-20-9 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
6,6-dimethyl-2-prop-1-enyl-2,3,5,7-tetrahydro-1-benzofuran-4-one |
InChI |
InChI=1S/C13H18O2/c1-4-5-9-6-10-11(14)7-13(2,3)8-12(10)15-9/h4-5,9H,6-8H2,1-3H3 |
InChI Key |
RJMQSOIPIPSKMO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1CC2=C(O1)CC(CC2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)
![1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene](/img/structure/B14340267.png)
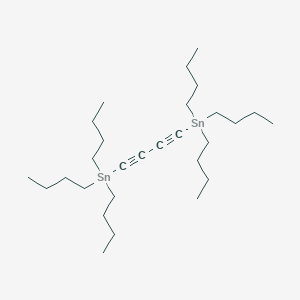
![8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione](/img/structure/B14340272.png)
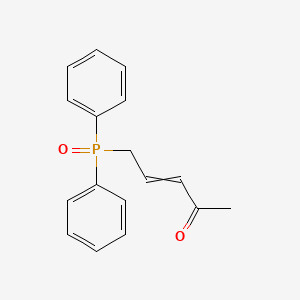

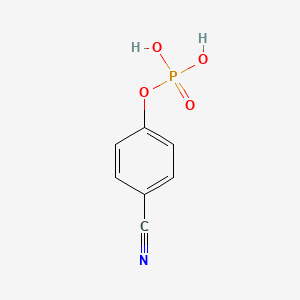
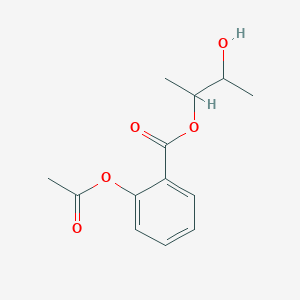

![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14340312.png)
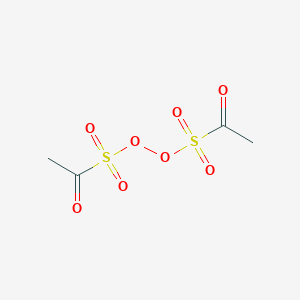
![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)
